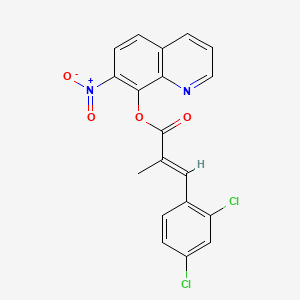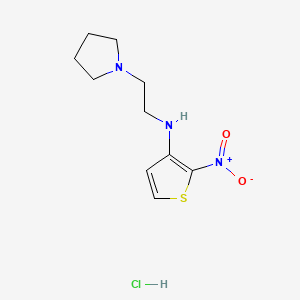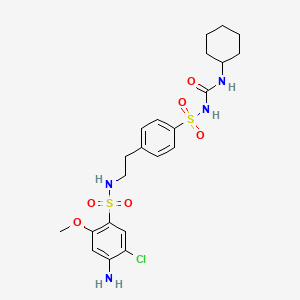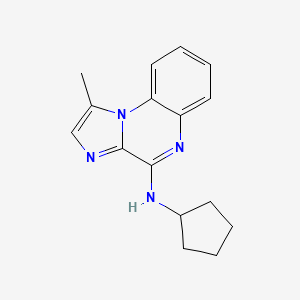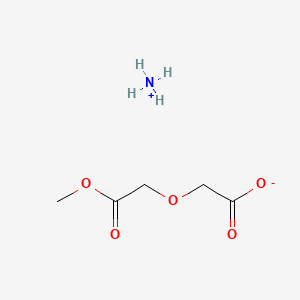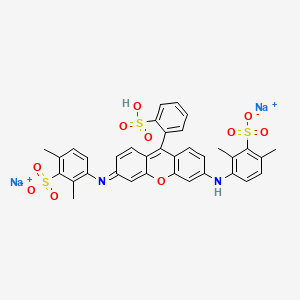
Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple sulphonate groups and a xanthene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate typically involves multi-step organic reactions. The process begins with the preparation of the xanthene core, followed by the introduction of sulphonate groups through sulphonation reactions. The final step involves the formation of the disodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulphone derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.
Aplicaciones Científicas De Investigación
Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a fluorescent marker.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate involves its interaction with specific molecular targets and pathways. The compound’s sulphonate groups and xanthene core enable it to bind to proteins, enzymes, and other biomolecules, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific fields.
Propiedades
Número CAS |
93963-80-5 |
|---|---|
Fórmula molecular |
C35H28N2Na2O10S3 |
Peso molecular |
778.8 g/mol |
Nombre IUPAC |
disodium;3-[[6-(2,4-dimethyl-3-sulfonatophenyl)imino-9-(2-sulfophenyl)xanthen-3-yl]amino]-2,6-dimethylbenzenesulfonate |
InChI |
InChI=1S/C35H30N2O10S3.2Na/c1-19-9-15-28(21(3)34(19)49(41,42)43)36-23-11-13-25-30(17-23)47-31-18-24(37-29-16-10-20(2)35(22(29)4)50(44,45)46)12-14-26(31)33(25)27-7-5-6-8-32(27)48(38,39)40;;/h5-18,36H,1-4H3,(H,38,39,40)(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
Clave InChI |
SWHJEJGPQKMZCN-UHFFFAOYSA-L |
SMILES canónico |
CC1=C(C(=C(C=C1)NC2=CC3=C(C=C2)C(=C4C=CC(=NC5=C(C(=C(C=C5)C)S(=O)(=O)[O-])C)C=C4O3)C6=CC=CC=C6S(=O)(=O)O)C)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


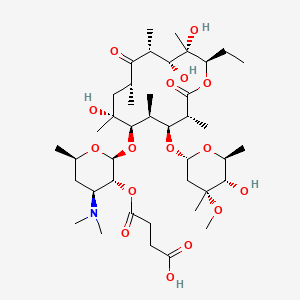
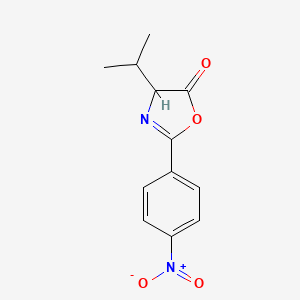
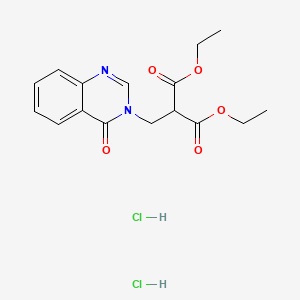
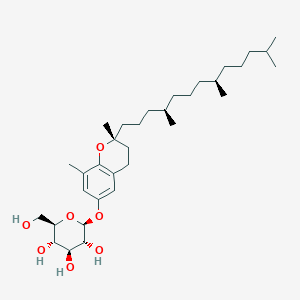


![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)methanesulfonamide](/img/structure/B12722737.png)
